4'-Bromo-4-biphenylboronic Acid
Overview
Description
4’-Bromo-4-biphenylboronic acid is an organoboron compound with the molecular formula C12H10BBrO2. It is characterized by a biphenyl structure where one of the phenyl rings is substituted with a bromine atom at the 4’ position and a boronic acid group at the 4 position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds.
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in the synthesis of various organic compounds and can participate in several types of reactions, including suzuki-miyaura cross-couplings .
Action Environment
The action, efficacy, and stability of 4’-Bromo-4-biphenylboronic Acid can be influenced by various environmental factors . For instance, the compound should be stored in an inert atmosphere at room temperature . Moreover, the pH of the environment can affect the reactivity of boronic acids, as it influences the equilibrium between the neutral and anionic forms of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-4-biphenylboronic acid typically involves the bromination of biphenyl followed by the introduction of the boronic acid group. One common method is:
Bromination: Biphenyl is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromobiphenyl.
Borylation: The 4-bromobiphenyl is then subjected to a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Industrial Production Methods: Industrial production of 4’-Bromo-4-biphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-4-biphenylboronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid group and an organic halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, leading to various substituted biphenyl derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or toluene.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives with various functional groups.
Oxidation: Phenols or other oxygenated compounds.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
4’-Bromo-4-biphenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
4-Bromophenylboronic acid: Similar structure but lacks the biphenyl moiety, making it less versatile in forming complex molecules.
4-Biphenylboronic acid: Lacks the bromine atom, which reduces its reactivity in certain substitution reactions.
Uniqueness: 4’-Bromo-4-biphenylboronic acid stands out due to its dual functional groups (bromine and boronic acid), which provide unique reactivity and versatility in organic synthesis. This makes it a valuable intermediate for creating complex molecules with diverse functionalities .
Properties
IUPAC Name |
[4-(4-bromophenyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAGDFJHKPSZHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397173 | |
Record name | 4'-Bromo-4-biphenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480996-05-2 | |
Record name | 4'-Bromo-4-biphenylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Bromo-4-biphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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